Cas no 1805548-34-8 (2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid)

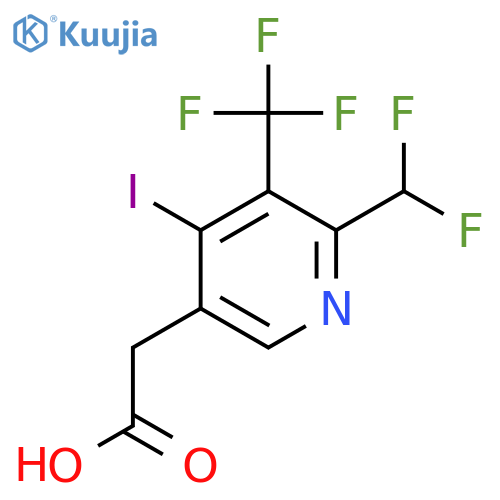

1805548-34-8 structure

商品名:2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid

CAS番号:1805548-34-8

MF:C9H5F5INO2

メガワット:381.037992238998

CID:4804248

2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid

-

- インチ: 1S/C9H5F5INO2/c10-8(11)7-5(9(12,13)14)6(15)3(2-16-7)1-4(17)18/h2,8H,1H2,(H,17,18)

- InChIKey: FISIDXJJHQAYHR-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CN=C(C(F)F)C=1C(F)(F)F)CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 312

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021333-1g |

2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid |

1805548-34-8 | 95% | 1g |

$2,866.05 | 2022-04-01 | |

| Alichem | A029021333-500mg |

2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid |

1805548-34-8 | 95% | 500mg |

$1,651.30 | 2022-04-01 | |

| Alichem | A029021333-250mg |

2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid |

1805548-34-8 | 95% | 250mg |

$1,058.40 | 2022-04-01 |

2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1805548-34-8 (2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量